Ammonium perfluorononanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of ammonium perfluorononanoate, specifically referred to as ADONA (Ammonium 4,8-dioxa-3H-perfluorononanoate), involves the formulation to replace APFO in fluoropolymer manufacturing processes. Although specific synthesis details are not directly addressed in available literature, the compound's role as a safer alternative indicates a strategic chemical design to mitigate toxicity while maintaining functional performance in industrial applications.

Molecular Structure Analysis

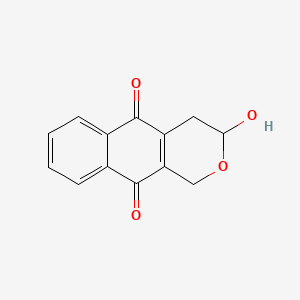

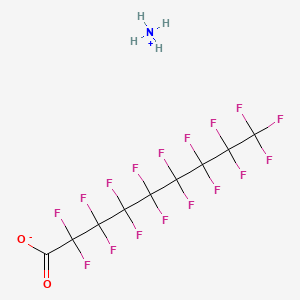

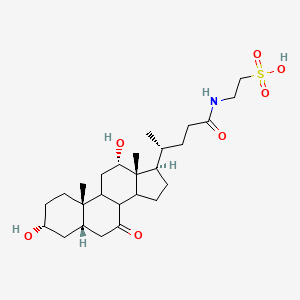

Ammonium perfluorononanoate's structure features a perfluorononanoate ion (C9F19O2-) paired with an ammonium ion (NH4+), enabling its function as an emulsifier. The molecular structure's key characteristics, such as its fluorinated carbon chain and ether linkages (in the case of ADONA), contribute to its physicochemical properties, such as hydrophobicity and stability, crucial for its role in fluoropolymer production.

Chemical Reactions and Properties

The chemical behavior of ammonium perfluorononanoate includes its interaction with polymer matrices during the emulsion polymerization process. Its efficacy as an emulsifier is attributed to its amphiphilic nature, allowing it to reduce surface tension between water and fluorinated monomers. Its stability under polymerization conditions and its ability to be removed from the final product minimize its environmental footprint.

Physical Properties Analysis

Studies on similar fluorinated compounds suggest that ammonium perfluorononanoate likely possesses low solubility in water and high stability under various environmental conditions. Its physical state at room temperature and its volatility are not explicitly detailed but can be inferred to be consistent with those of fluorinated surfactants, which are typically liquid or solid at ambient conditions and possess low vapor pressures.

Chemical Properties Analysis

The chemical properties of ammonium perfluorononanoate, such as reactivity and degradation pathways, have not been extensively detailed. However, its role as a less toxic alternative to APFO suggests improved environmental and toxicological profiles. Its interactions in biological systems and the environment would depend on its chemical stability, potential for bioaccumulation, and the efficiency of degradation processes, which aim to be more favorable than those of its predecessors.

References (Sources)

Aplicaciones Científicas De Investigación

Lamellar Lyo-mesophase Structure : APFN in water forms lamellar aggregates. Studies using nuclear magnetic resonance techniques have confirmed the fractured nature of these aggregates and investigated water diffusion coefficients in this system (Chidichimo et al., 1988).

Acute Inhalation Toxicity : APFN's acute inhalation toxicity was studied in male rats, revealing it to be moderately toxic. Exposure caused significant liver size increase, indicating a toxicity profile similar to other perfluoroalkyl substances (Kinney et al., 1989).

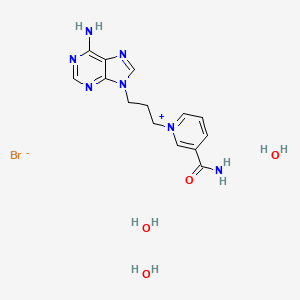

Alternative to Perfluorooctanoate : APFN's alternative, Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA), was developed to replace ammonium perfluorooctanoate in fluoropolymer manufacturing due to its superior toxicity profile. ADONA underwent extensive toxicity evaluations including acute, repeat-dose, genotoxicity, and developmental toxicity studies (Gordon, 2011).

Electric Conductivity in Various Phases : The electric conductivity of APFN in water was studied, showing distinct conductivity properties in lamellar smectic, micellar nematic, and isotropic micellar solutions. This research contributes to understanding the structural models for these phases (Photinos & Saupe, 1986).

Adsorption at the Air−Liquid Interface : The adsorption characteristics of APFN at the air−liquid interface were studied using Vibrational Sum Frequency Spectroscopy. This research helps understand the behavior of APFN molecules at varying concentrations and surface coverages (Tyrode et al., 2007).

Colloid Chemical Properties : The colloid chemical properties of aqueous solutions of APFN and its mixtures with various surfactants were examined. This study contributes to the understanding of the interactions and behaviors of these compounds in solution (Sharovarnikov & Uglov, 1994).

Adsorption Kinetics at Air-Water Interface : The adsorption kinetics of APFN at the air-water interface were studied in an overflowing cylinder, providing insights into the dynamic surface excess and the influence of Marangoni effects (Sekine et al., 2004).

Liver Weight Increase in Mice : The effect of APFN on mouse liver weight was observed, highlighting its potential for liver enlargement and the need for further toxicological assessments (Kennedy, 1987).

Safety And Hazards

Propiedades

IUPAC Name |

azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O2.H3N/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBBVPFDROYXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

375-95-1 (Parent) | |

| Record name | Nonanoic acid, heptadecafluoro-, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20880205 | |

| Record name | Ammonium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium perfluorononanoate | |

CAS RN |

4149-60-4 | |

| Record name | Nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4149-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, heptadecafluoro-, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

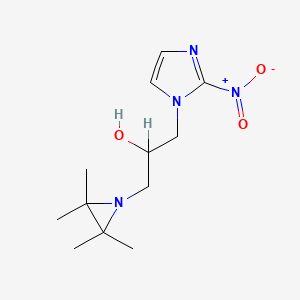

![3-{[3-(Acetyloxy)-4-(hexadecyloxy)butyl]sulfanyl}-n,n,n-trimethylpropan-1-aminium iodide](/img/structure/B1196564.png)